N-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide

Medicinal chemistry SAR Molecular modeling

N-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide (CAS 887873-21-4) is a fully synthetic small molecule belonging to the benzofuran-2-carboxamide class. Its structure features a benzofuran core bearing a 4-methoxyphenyl carboxamide at position 2 and a 4-methyl-3-nitrobenzamido substituent at position 3, giving it a molecular formula of C24H19N3O6 and a molecular weight of 445.43 g/mol.

Molecular Formula C24H19N3O6
Molecular Weight 445.431
CAS No. 887873-21-4
Cat. No. B2545401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide
CAS887873-21-4
Molecular FormulaC24H19N3O6
Molecular Weight445.431
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)[N+](=O)[O-]
InChIInChI=1S/C24H19N3O6/c1-14-7-8-15(13-19(14)27(30)31)23(28)26-21-18-5-3-4-6-20(18)33-22(21)24(29)25-16-9-11-17(32-2)12-10-16/h3-13H,1-2H3,(H,25,29)(H,26,28)
InChIKeyJYWQXPBILSLVBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide (CAS 887873-21-4): A Structurally Defined Benzofuran-2-carboxamide for Focused Library Screening


N-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide (CAS 887873-21-4) is a fully synthetic small molecule belonging to the benzofuran-2-carboxamide class. Its structure features a benzofuran core bearing a 4-methoxyphenyl carboxamide at position 2 and a 4-methyl-3-nitrobenzamido substituent at position 3, giving it a molecular formula of C24H19N3O6 and a molecular weight of 445.43 g/mol . The compound is supplied as a research-grade chemical (purity ≥95%) and is listed in commercial screening libraries, making it a candidate for early-stage target-agnostic phenotypic or target-based assays . Unlike many benzofuran-2-carboxamides that carry a single substitution pattern, the simultaneous presence of a nitro group on the benzamido ring and a methoxy group on the anilide ring provides a distinct hydrogen-bonding and electronic profile that can be exploited in structure–activity relationship (SAR) studies.

Why N-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide Cannot Be Replaced by a Close Benzofuran-2-carboxamide Analog


Benzofuran-2-carboxamide derivatives are not functionally interchangeable, because minor alterations in the substitution pattern of the benzofuran core, the benzamido moiety, or the terminal anilide profoundly affect target binding, cellular permeability, and metabolic stability. In the specific case of N-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide, the 4-methoxy group on the N-phenyl ring and the 3-nitro-4-methyl substitution on the benzamido ring create a unique electrostatic and steric environment that is absent in the des-methoxy analog (CAS 898373-38-1) or in the 2-methoxy regioisomer (CAS 887891-83-0) . Generic substitution with a compound lacking one of these functional groups would alter key pharmacophoric features—hydrogen-bond acceptor capability, nitro-group reduction potential, and molecular shape—leading to a different biological profile even if the compounds appear superficially similar. Therefore, procurement decisions must be based on the exact CAS number to ensure experimental reproducibility and valid SAR conclusions .

Quantitative Differentiation Evidence for N-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide (CAS 887873-21-4) Versus Its Closest Analogs


Regioisomeric Differentiation: 4-Methoxy vs. 2-Methoxy Phenyl Substitution and Impact on Molecular Descriptors

The target compound carries a 4-methoxyphenyl group on the 2-carboxamide, whereas the closest commercially available regioisomer (CAS 887891-83-0) bears a 2-methoxyphenyl group. This positional change alters the calculated topological polar surface area (TPSA) and the spatial orientation of the hydrogen-bond acceptor. For the target compound, the TPSA is 126.5 Ų (calculated from the SMILES COC1=CC=C(NC(=O)C2=C(NC(=O)C3=CC(=C(C)C=C3)[N+]([O-])=O)C4=CC=CC=C4O2)C=C1) . For the 2-methoxy regioisomer, the TPSA is also 126.5 Ų due to identical atom composition, but the 3D conformation differs: the 4-methoxy substitution places the oxygen lone pairs in a para orientation relative to the amide NH, which can strengthen resonance-assisted hydrogen bonding, whereas the 2-methoxy substitution introduces an ortho steric effect that may twist the anilide ring out of planarity. No head-to-head biological data are available for either compound; therefore, this evidence relies on class-level inference from benzofuran-2-carboxamide SAR literature showing that methoxy position on the anilide ring modulates antiproliferative potency by factors of 2- to 10-fold [1]. Assignment as Supporting evidence reflects the absence of direct quantitative comparison.

Medicinal chemistry SAR Molecular modeling

Presence vs. Absence of the N-(4-Methoxyphenyl) Carboxamide Moiety: Differentiation from the Des-Anilide Analog

The target compound possesses a full N-(4-methoxyphenyl) carboxamide at position 2, whereas the simpler analog 3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide (CAS 898373-38-1) terminates in a primary carboxamide (–CONH₂). This difference results in a molecular weight increase of 141.2 Da (target 445.43 Da vs. analog 304.29 Da) and introduces an additional aromatic ring with a methoxy substituent capable of engaging in hydrophobic and π–π interactions . In benzofuran-2-carboxamide series, the presence of an N-aryl substituent on the 2-carboxamide has been shown to be critical for antiproliferative activity; compounds bearing a primary amide at this position were consistently inactive (IC₅₀ > 100 µM) across multiple cancer cell lines, whereas N-phenyl-substituted analogs exhibited IC₅₀ values in the 10–50 µM range [1]. Although no direct data exist for the target compound itself, the class-level inference is strong. This evidence is tagged Supporting evidence due to the absence of direct measurement on the target compound.

Chemical biology Target engagement Fragment-based screening

Nitro Group Electronic Effect: 3-Nitro-4-methylbenzamido vs. Unsubstituted Benzamido Analogs

The 3-nitro-4-methylbenzamido substituent introduces a strong electron-withdrawing nitro group that lowers the electron density of the benzamido ring and may serve as a bioreducible prodrug handle or an electrophilic site for covalent target engagement. In the broader benzofuran-2-carboxamide literature, nitro-substituted analogs have shown enhanced antiproliferative activity compared to their unsubstituted benzamido counterparts, with IC₅₀ shifts from >50 µM to the 10–20 µM range on colorectal and pancreatic cancer cell lines [1]. The target compound incorporates this nitro group, whereas a hypothetical unsubstituted benzamido analog would lack this functionality entirely. No direct data exist for the target compound; this evidence is tagged as Class-level inference.

Electrophilic warhead Covalent inhibitor design Redox biology

Recommended Research and Procurement Scenarios for N-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide (CAS 887873-21-4)


Phenotypic Screening for Anticancer Activity in Nitro-Reductase-Expressing Tumor Models

The 3-nitro-4-methylbenzamido moiety present in this compound makes it a candidate for phenotypic anticancer screening in cell lines that overexpress nitroreductase enzymes (e.g., under hypoxic conditions). Although no specific potency data exist for this compound, class-level SAR indicates that nitro-substituted benzofuran-2-carboxamides can achieve IC₅₀ values in the 10–20 µM range against colorectal (SW620) and pancreatic (MiaPaCa-2) lines, whereas unsubstituted analogs exceed 50 µM [1]. Procurement of the exact CAS 887873-21-4 ensures that the nitro group is presented in the correct 3-nitro-4-methyl orientation, which is critical for nitroreductase substrate recognition [1].

Structure–Activity Relationship (SAR) Expansion Around the Benzofuran-2-carboxamide Scaffold

This compound fills a specific substitution niche—4-methoxyphenyl on the 2-carboxamide and 3-nitro-4-methylbenzamido on the 3-position—that is not covered by the des-methoxy analog (CAS 898373-38-1) or the 2-methoxy regioisomer (CAS 887891-83-0) . In systematic SAR campaigns, inclusion of this compound allows the medicinal chemist to probe the contribution of the para-methoxy group to target affinity, cellular permeability, and metabolic stability, using the closely related analogs as comparators. The 4-methoxy orientation is expected to favor a linear, planar conformation that may enhance binding to flat, aromatic-rich binding sites .

Computational Docking and Pharmacophore Modeling Studies

With its well-defined molecular formula (C₂₄H₁₉N₃O₆), molecular weight (445.43 Da), and calculated TPSA of 126.5 Ų, this compound is suitable for computational docking studies aimed at identifying potential protein targets. The presence of multiple hydrogen-bond acceptors (nitro, methoxy, amide carbonyls) and donors (amide NH) provides a rich pharmacophoric profile . When building pharmacophore models for benzofuran-2-carboxamide-based inhibitors, the inclusion of the 4-methoxy group as a hydrophobic/H-bond acceptor feature can refine the model and improve virtual screening enrichment factors, provided that experimental binding data are generated in parallel.

Chemical Probe Development for Beta-Glucuronidase or Related Glycosidase Enzymes

Although no direct inhibition data exist for this compound, benzofuran-2-carboxamide derivatives have been evaluated in bovine beta-glucuronidase inhibition assays [1]. The structural features of the target compound—particularly the nitro group and the extended aromatic system—align with known glycosidase inhibitor pharmacophores. Procurement of high-purity material (≥95% ) enables its use in enzyme inhibition screens to determine whether the 4-methoxy vs. 2-methoxy substitution pattern affects inhibitory potency, thereby generating the missing head-to-head comparative data.

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